6-bromo-2-methoxy-1-(phenoxymethyl)naphthalene
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Overview
Description
6-Bromo-2-methoxy-1-(phenoxymethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxymethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methoxy-1-(phenoxymethyl)naphthalene typically involves the bromination of 2-methoxy-1-(phenoxymethyl)naphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-1-(phenoxymethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution Reactions: Formation of substituted naphthalene derivatives.
Oxidation Reactions: Formation of naphthalene aldehydes or carboxylic acids.
Reduction Reactions: Formation of de-brominated or hydroxylated naphthalene derivatives.
Scientific Research Applications
6-Bromo-2-methoxy-1-(phenoxymethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxy-1-(phenoxymethyl)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity towards these targets. The phenoxymethyl group may also play a role in enhancing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxynaphthalene
- 6-Methoxy-2-bromonaphthalene
- 6-Methoxynaphth-2-yl bromide
Uniqueness
6-Bromo-2-methoxy-1-(phenoxymethyl)naphthalene is unique due to the presence of the phenoxymethyl group, which distinguishes it from other brominated naphthalene derivatives. This group can impart different chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
6-bromo-2-methoxy-1-(phenoxymethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO2/c1-20-18-10-7-13-11-14(19)8-9-16(13)17(18)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZGLOIOHMVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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